
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
説明
リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドは、植物の甘草(Glycyrrhizia inflate)から単離されたフラバノン配糖体です 。この化合物は、様々な生物活性で知られており、その治療的可能性について研究されています。 白色から黄色の固体で、分子量は 550.51 g/mol、分子式は C26H30O13 です .
2. 製法
合成経路と反応条件: リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドは、通常、甘草の根からエタノールを用いて抽出されます。 抽出工程には、ジュース化、酵素加水分解、脱色、ろ過、濃縮、結晶化など、いくつかの工程が含まれます 。 粗抽出物は、カラムクロマトグラフィーと高速液体クロマトグラフィー (HPLC) を用いて精製し、純粋な化合物を得ます .
工業的生産方法: リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドの工業生産は、同様の抽出と精製プロセスに従いますが、より大規模に行われます。 大規模クロマトグラフィーと HPLC システムの使用により、植物材料からの化合物の効率的な分離が保証されます .
3. 化学反応解析
反応の種類: リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドは、酸化、還元、置換反応など、様々な化学反応を起こします .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により様々な酸化誘導体が生成される可能性があり、還元により化合物の還元型が生成される可能性があります .
4. 科学研究への応用
リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドは、いくつかの科学研究の用途があります。
準備方法
Synthetic Routes and Reaction Conditions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is typically extracted from the roots of Glycyrrhizia inflate using ethanol. The extraction process involves several steps, including juicing, enzymatic hydrolysis, decolorization, filtration, concentration, and crystallization . The crude extract is then purified using column chromatography and high-performance liquid chromatography (HPLC) to obtain the pure compound .
Industrial Production Methods: Industrial production of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside follows similar extraction and purification processes but on a larger scale. The use of large-scale chromatography and HPLC systems ensures the efficient isolation of the compound from plant materials .
化学反応の分析
Types of Reactions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Antioxidant Properties
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside exhibits significant antioxidant activities. It has been shown to induce glutathione (GSH) biosynthesis, which plays a crucial role in cellular defense against oxidative stress. In a study involving lung epithelial cells exposed to cigarette smoke, treatment with this compound resulted in reduced cytotoxicity and inflammation, suggesting its potential as a protective agent against chronic obstructive pulmonary disease (COPD) .
Anti-inflammatory Effects
The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and TGF-β. In vivo studies indicated that this compound effectively reduced pulmonary inflammation and mucus production in models of cigarette smoke-induced lung injury . This positions it as a candidate for therapeutic strategies aimed at alleviating inflammatory conditions.
Angiotensin-Converting Enzyme Inhibition
Research has highlighted the ACE inhibitory activity of this compound, which is relevant for cardiovascular health. The compound's ability to modulate blood pressure through inhibition of ACE suggests potential applications in treating hypertension and related cardiovascular diseases .
Study 1: Protective Effects Against Cigarette Smoke-Induced Injury
A study published in Fundamental & Clinical Pharmacology explored the protective effects of this compound on lung epithelial cells subjected to oxidative stress from cigarette smoke. The findings indicated that the compound significantly reduced markers of inflammation and oxidative damage, providing evidence for its use in managing COPD .
Study 2: Bioactive Profile in Traditional Medicine
In a comprehensive analysis of traditional Chinese medicine formulations, researchers utilized mass spectral molecular networking to identify this compound as a key component contributing to the overall bioactivity of herbal mixtures. This study underscores the importance of this compound in enhancing the therapeutic efficacy of traditional remedies .
Comparative Data Table
Property | This compound | Other Flavonoids |
---|---|---|
Source | Glycyrrhiza uralensis | Various plants |
Antioxidant Activity | High | Variable |
Anti-inflammatory Activity | Significant inhibition of TNF-α and TGF-β | Present in many flavonoids |
ACE Inhibition | Confirmed | Common among flavonoids |
Clinical Applications | COPD, hypertension | Cardiovascular diseases, diabetes |
作用機序
リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドは、主にその抗酸化作用を通じて効果を発揮します。 細胞内の重要な抗酸化物質であるグルタチオンの生合成を誘導し、炎症促進性サイトカインの産生を阻害します 。 この機序は、様々な疾患で共通している酸化損傷と炎症から細胞を保護するのに役立ちます .
類似化合物との比較
リグリチリゲニン-7-O-D-アピオシル-4’-O-D-グルコシドは、その特異的なグリコシル化パターンにより、フラバノン配糖体の中でユニークです。類似の化合物には以下のようなものがあります。
グリチリチン: 甘草属の植物に含まれる別のフラバノン配糖体ですが、グリコシル化が異なります。
ナリンギン: 柑橘類に含まれるフラバノン配糖体で、抗酸化作用と抗炎症作用で知られています。
これらの化合物は、いくつかの生物活性を共有していますが、特定の化学構造とグリコシル化パターンが異なり、生物学的利用能と治療の可能性に影響を与える可能性があります .
生物活性
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a flavonoid glycoside derived from various plants, particularly from the Glycyrrhiza species. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its glycosidic bonds that contribute to its solubility and bioactivity. The structural configuration allows it to interact with various biological targets, enhancing its therapeutic potential.
Biological Activities
-
Antioxidant Activity :
- This compound has been shown to induce the biosynthesis of glutathione (GSH), a crucial antioxidant in cellular defense mechanisms. This induction occurs via the inhibition of pro-inflammatory cytokines such as TNF-α and TGF-β, providing protective effects against oxidative stress in lung epithelial cells exposed to cigarette smoke .
-
Anti-inflammatory Effects :
- The compound exhibits significant anti-inflammatory properties by modulating the expression of inflammatory mediators. In studies involving lung epithelial cells, treatment with this glycoside resulted in reduced levels of inflammatory markers and improved cellular viability under stress conditions .
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : It influences key pathways such as PI3K/Akt/mTOR and JAK/STAT, which are involved in cell growth, survival, and inflammation.
- Interaction with Cytokines : The compound inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation and promoting cellular health.
Case Studies
- Cigarette Smoke-Induced Lung Injury :
-
ACE Inhibition :
- Research has also indicated that this compound possesses angiotensin-converting enzyme (ACE) inhibitory activity, which can be beneficial in managing hypertension and related cardiovascular diseases. This effect was part of a broader bioactive profile observed in traditional medicinal formulations containing liguiritigenin derivatives .
Data Summary
特性
IUPAC Name |
(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABDZDFSMGRQX-DWMQJYMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。